molecular formula C10H11Br2NO B14061038 1-(2-Amino-6-(bromomethyl)phenyl)-3-bromopropan-1-one

1-(2-Amino-6-(bromomethyl)phenyl)-3-bromopropan-1-one

Cat. No.: B14061038
M. Wt: 321.01 g/mol
InChI Key: LOVJKMLCYGEFSP-UHFFFAOYSA-N
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Description

1-(2-Amino-6-(bromomethyl)phenyl)-3-bromopropan-1-one is an organic compound that features both amino and bromomethyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-6-(bromomethyl)phenyl)-3-bromopropan-1-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, followed by amination. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like palladium or copper to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes. These methods are optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-6-(bromomethyl)phenyl)-3-bromopropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in ether solvents.

Major Products:

    Substitution: Formation of amino alcohols or other substituted derivatives.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary alcohols.

Scientific Research Applications

1-(2-Amino-6-(bromomethyl)phenyl)-3-bromopropan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Amino-6-(bromomethyl)phenyl)-3-bromopropan-1-one involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially altering their function. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 1-(2-Amino-6-chloromethyl)phenyl)-3-chloropropan-1-one
  • 1-(2-Amino-6-(iodomethyl)phenyl)-3-iodopropan-1-one
  • 1-(2-Amino-6-(methyl)phenyl)-3-methylpropan-1-one

Uniqueness: The presence of bromine atoms makes it particularly suitable for halogenation reactions and as a precursor for further functionalization .

Properties

Molecular Formula

C10H11Br2NO

Molecular Weight

321.01 g/mol

IUPAC Name

1-[2-amino-6-(bromomethyl)phenyl]-3-bromopropan-1-one

InChI

InChI=1S/C10H11Br2NO/c11-5-4-9(14)10-7(6-12)2-1-3-8(10)13/h1-3H,4-6,13H2

InChI Key

LOVJKMLCYGEFSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)N)C(=O)CCBr)CBr

Origin of Product

United States

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